molecular formula C10H14O3 B1603739 4-Ethoxy-1,2-dimethoxybenzene CAS No. 41827-16-1

4-Ethoxy-1,2-dimethoxybenzene

Cat. No.: B1603739
CAS No.: 41827-16-1
M. Wt: 182.22 g/mol
InChI Key: MNKBMHJHUPHFMR-UHFFFAOYSA-N
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Description

4-Ethoxy-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, characterized by the presence of ethoxy and dimethoxy functional groups attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-1,2-dimethoxybenzene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution or Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Hydroxy derivatives

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 4-ethoxy-1,2-dimethoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    4-Methoxy-1,2-dimethoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.

    4-Ethoxy-1,2-dihydroxybenzene: Contains hydroxy groups instead of methoxy groups, resulting in different chemical behavior.

Uniqueness

4-Ethoxy-1,2-dimethoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric effects on the benzene ring. These effects influence its reactivity and make it a valuable compound for various chemical transformations and applications .

Properties

IUPAC Name

4-ethoxy-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBMHJHUPHFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613716
Record name 4-Ethoxy-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41827-16-1
Record name 4-Ethoxy-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41827-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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